molecular formula C19H15ClN4OS2 B2779488 Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-04-5

Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2779488
CAS RN: 897480-04-5
M. Wt: 414.93
InChI Key: JOGIIFXRRFUUGI-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and reactions with various reagents such as phosphorus oxychloride . The intermediate compounds obtained were further treated with specific reagents to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are typically analyzed using spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry .

Scientific Research Applications

Future Directions

The future directions in the study of benzothiazole derivatives include the development of new synthetic methods, the exploration of their biological activities, and the design of potent inhibitors with enhanced activity . The structure-activity relationships of the new benzothiazole derivatives are also a significant area of research .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIIFXRRFUUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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